Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride
Overview
Description
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3O2 and its molecular weight is 191.61 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The mode of action of pyrazoles can vary greatly depending on their specific structure and the target they interact with. Generally, they may influence the activity of their target proteins, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the targets of “Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride”, it’s difficult to determine the exact biochemical pathways it affects. Pyrazoles are known to be involved in a wide range of biological activities .
Result of Action
Pyrazoles, in general, have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including this compound, are known to exhibit tautomerism, which can affect their reactivity and interactions with biomolecules . This compound may act as a precursor in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Pyrazole derivatives, including this compound, have been shown to interact with cellular components, potentially leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The tautomeric nature of pyrazole derivatives, including this compound, can influence their binding interactions and overall reactivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies. The stability of this compound and its degradation products can impact its efficacy and safety in biochemical applications .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that varying the dosage can lead to different threshold effects, as well as potential toxic or adverse effects at high doses. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical and medicinal applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The tautomeric nature of pyrazole derivatives can affect their participation in metabolic pathways and their overall metabolic stability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its role in cellular processes and biochemical reactions .
Properties
IUPAC Name |
methyl 4-amino-2-methylpyrazole-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-9-5(6(10)11-2)4(7)3-8-9;/h3H,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVOQWQBODJQHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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